molecular formula C5H4F2N2 B567454 2,4-difluoropyridimine CAS No. 1211528-95-8

2,4-difluoropyridimine

Cat. No.: B567454
CAS No.: 1211528-95-8
M. Wt: 130.098
InChI Key: FDGVLDPYBBJGDU-UHFFFAOYSA-N
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Description

2,4-Difluoropyridimine is a fluorinated heterocyclic compound with the molecular formula C5H4F2N2 It is a derivative of pyridine, where two hydrogen atoms are replaced by fluorine atoms at the 2nd and 4th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-difluoropyridimine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2,4-dichloropyridine with a fluorinating agent such as potassium fluoride in the presence of a catalyst. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoropyridimine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydropyridine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or ammonia in solvents such as dimethylformamide at moderate temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of dihydropyridine derivatives.

Scientific Research Applications

2,4-Difluoropyridimine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioisostere in drug design, replacing hydrogen atoms with fluorine to enhance metabolic stability and bioavailability.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of agrochemicals and materials with improved properties.

Mechanism of Action

The mechanism of action of 2,4-difluoropyridimine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can inhibit or activate biological pathways, leading to therapeutic effects. For example, in anti-inflammatory applications, this compound may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

    2,4-Dichloropyridine: Similar structure but with chlorine atoms instead of fluorine.

    2,4-Diaminopyrimidine: Contains amino groups instead of fluorine atoms.

    2,4-Difluoropyrimidine: Another fluorinated pyridine derivative with similar properties.

Uniqueness: 2,4-Difluoropyridimine is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. Fluorine atoms increase the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds. These properties make this compound a valuable compound in drug design and other applications.

Properties

CAS No.

1211528-95-8

Molecular Formula

C5H4F2N2

Molecular Weight

130.098

IUPAC Name

2,4-difluoro-4H-pyridin-3-imine

InChI

InChI=1S/C5H4F2N2/c6-3-1-2-9-5(7)4(3)8/h1-3,8H

InChI Key

FDGVLDPYBBJGDU-UHFFFAOYSA-N

SMILES

C1=CN=C(C(=N)C1F)F

Synonyms

2,4-difluoropyridimine

Origin of Product

United States

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